
LDN-192960
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDN-192960 is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Haspin is a serine/threonine kinase that phosphorylates Thr-3 of histone H3 in mitosis, which is crucial for chromosome segregation . The compound has shown significant potential in scientific research, particularly in cancer studies .
Vorbereitungsmethoden
The synthetic route for LDN-192960 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
LDN-192960 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Aktivität der Verbindung verändert.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verschiedene funktionelle Gruppen einführen, wodurch die inhibitorischen Eigenschaften verstärkt oder verändert werden.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Target Kinases
LDN-192960 primarily targets:
- Haspin : A serine/threonine kinase crucial for chromosome segregation during mitosis.
- DYRK2 : Involved in cell cycle regulation and apoptosis.
The compound exhibits potent inhibitory activity with IC50 values of approximately 10 nM for Haspin and 48 nM for DYRK2, indicating its effectiveness in modulating kinase activity .
Mode of Action
This compound operates by binding to the ATP-binding site of its target kinases, leading to mixed-mode inhibition. This results in reduced phosphorylation of key substrates, which is essential for various cellular functions .
Cancer Research
This compound has shown promise in cancer treatment due to its ability to inhibit cell proliferation in various cancer cell lines, including neuroblastoma and triple-negative breast cancer (TNBC). Studies have demonstrated that this compound can impede proteasome activity, leading to cytotoxic effects on cancer cells while sparing non-cancerous cells .
Case Study: Triple-Negative Breast Cancer
In vitro studies revealed that this compound treatment significantly inhibited the proliferation of TNBC cells with an EC50 ranging from 1 to 10 μM. This inhibition was associated with a reduction in the ability of these cells to invade and form anchorage-independent growth .
Cell Cycle Regulation
Research indicates that this compound plays a crucial role in understanding the mechanisms underlying cell cycle regulation. By inhibiting Haspin and DYRK2, the compound helps elucidate the pathways involved in chromosome segregation and mitotic progression .
Development of Kinase Inhibitors
The unique dual inhibition profile of this compound positions it as a lead compound for developing new kinase inhibitors. Its selectivity allows researchers to explore therapeutic avenues that target specific kinase pathways implicated in various diseases .
Wirkmechanismus
LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin phosphorylates Thr-3 of histone H3, creating a binding site for Survivin, which is essential for chromosome segregation during mitosis . By inhibiting Haspin, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. DYRK2 is involved in protein stability regulation and proteasome activity, and its inhibition by this compound further contributes to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
LDN-192960 ist durch seine doppelte Hemmung von Haspin und DYRK2 einzigartig. Ähnliche Verbindungen umfassen:
CHR-6494: Ein weiterer Haspin-Inhibitor mit Antitumoraktivität in Mausmodellen.
5-Iodotubercidin: Ein effektiver Haspin-Kinaseinhibitor.
This compound Hydrochlorid: Eine Hydrochloridsalzform von this compound mit ähnlichen inhibitorischen Eigenschaften.
Diese Verbindungen teilen ähnliche inhibitorische Aktivitäten, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen.
Biologische Aktivität
Overview
LDN-192960 is a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and has garnered attention for its potential therapeutic applications, particularly in oncology. Initially developed as a Haspin kinase inhibitor, this compound has demonstrated significant biological activity through its ability to modulate various cellular processes, particularly those associated with cancer progression and proteasome activity.
This compound primarily functions by inhibiting DYRK2, which is involved in several critical cellular pathways, including cell cycle regulation and apoptosis. The compound interacts with the ATP-binding site of DYRK2, leading to a mixed-mode inhibition that affects the phosphorylation status of key substrates involved in tumorigenesis.
Key Findings:
- IC50 Values : this compound exhibits an in vitro IC50 of approximately 13 nM for DYRK2 at 50 μM ATP concentration .
- Proteasome Activity : Treatment with this compound results in a notable reduction in the peptidase activities of the proteasome, specifically affecting β1, β2, and β5 subunits. This inhibition ranges from 20% to 40% in multiple myeloma (MM) and triple-negative breast cancer (TNBC) cells .
- Cell Proliferation : The compound has shown cytotoxic effects across various cancer cell lines, with effective concentrations (EC50) between 1 to 10 μM for MM and TNBC cells, while non-cancerous cells exhibit resistance at concentrations exceeding 30 μM .
Multiple Myeloma
In a study involving MM cell lines, this compound was administered in combination with other proteasome inhibitors such as ixazomib and carfilzomib. The combination therapy exhibited additive effects on proteasome inhibition and significantly reduced tumor burden in mouse models .
Treatment | EC50 (μM) | Effect on Proteasome Activity |
---|---|---|
This compound | 1 - 10 | 20% - 40% inhibition |
LDN + Ixazomib | N/A | Additive effect observed |
Triple-Negative Breast Cancer
In TNBC models, this compound treatment led to a marked decrease in anchorage-independent growth and invasion capabilities of cancer cells. Specifically, concentrations of 1 to 3 μM significantly inhibited the formation of colonies in soft agar assays .
Structural Insights
The structural basis for the activity of this compound has been elucidated through various biochemical assays. The compound's design allows it to occupy the ATP-binding pocket of DYRK2 effectively, facilitating extensive hydrophobic and hydrogen bond interactions that enhance its selectivity against closely related kinases such as Haspin and DYRK3 .
Comparative Analysis with Other Inhibitors
To further understand the specificity and potency of this compound, it is essential to compare it with other known DYRK2 inhibitors:
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | DYRK2 | 13 | Moderate |
C17 | DYRK2 | <10 | High |
Haspin Inhibitor XYZ | Haspin | N/A | Low |
Eigenschaften
CAS-Nummer |
184582-62-5 |
---|---|
Molekularformel |
C18H21ClN2O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChI-Schlüssel |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LDN-192960 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.